
3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one
描述
3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one is one of the three main alpha acids found in hops, the others being humulone and cohumulone . These alpha acids are crucial for the bitterness of beer, which is an essential counterbalance to the malt’s sweetness . This compound, like its counterparts, undergoes a transformation during the brewing process to produce iso-alpha acids, which are the primary contributors to a beer’s bitter taste .
作用机制
Target of Action
Adhumulone’s primary target is the enzyme Aldo-keto reductase 1B10 (AKR1B10), which is upregulated in various types of cancer and has been reported to promote carcinogenesis . Inhibition of AKR1B10 is an attractive means to specifically treat RAS-dependent malignancies .
Mode of Action
Adhumulone interacts with its target, AKR1B10, by inhibiting it. Unisomerised alpha-acids, including adhumulone, were tested for their inhibitory potential on AKR1B10. The results showed that adhumulone effectively inhibited AKR1B10-mediated farnesal reduction .
Biochemical Pathways
Adhumulone affects the biochemical pathways related to the aldo-keto-reductase superfamily. It is known to inhibit members of this superfamily, which includes AKR1B10 . The inhibition of AKR1B10 disrupts its normal function, leading to potential therapeutic effects against certain types of cancer .
Pharmacokinetics
It is known that adhumulone undergoes a transformation during the brewing process to produce iso-alpha acids, which are the primary contributors to a beer’s bitter taste .
Result of Action
The inhibition of AKR1B10 by Adhumulone could potentially lead to therapeutic effects against certain types of cancer, given that AKR1B10 is upregulated in various types of cancer and promotes carcinogenesis . Moreover, in the context of brewing, the transformation of Adhumulone into iso-alpha acids contributes to the bitterness of beer, balancing the sweetness of the malt .
Action Environment
The action, efficacy, and stability of Adhumulone can be influenced by various environmental factors. For instance, the brewing process, including factors such as boiling time and temperature, can influence the extent of Adhumulone’s transformation into iso-alpha acids . .
生化分析
Biochemical Properties
Adhumulone plays a crucial role in biochemical reactions, particularly in the brewing process. It interacts with various enzymes and proteins during the isomerization process. The key enzymes involved include isomerase, which catalyzes the conversion of adhumulone to iso-adhumulone. This interaction is essential for the development of bitterness in beer. Additionally, adhumulone interacts with proteins in the wort, leading to the formation of complexes that contribute to the stability and flavor profile of the final product .
Cellular Effects
Adhumulone has been shown to influence various cellular processes. In yeast cells, which are commonly used in brewing, adhumulone affects cell signaling pathways and gene expression. It has been observed to modulate the expression of genes involved in stress response and metabolism. Furthermore, adhumulone impacts cellular metabolism by altering the activity of enzymes involved in carbohydrate and lipid metabolism, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of adhumulone involves its binding interactions with specific biomolecules. Adhumulone binds to isomerase enzymes, facilitating the isomerization process. This binding interaction is critical for the conversion of adhumulone to iso-adhumulone, which is more soluble and contributes to the bitterness of beer. Additionally, adhumulone can inhibit certain enzymes involved in oxidative stress response, thereby modulating cellular redox balance and protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adhumulone have been studied over time to understand its stability and degradation. Adhumulone is relatively stable under acidic conditions, which are typical in brewing. It can degrade over time, leading to a decrease in its bitterness potential. Long-term studies have shown that adhumulone can undergo oxidation, resulting in the formation of degradation products that may impact the flavor and stability of beer .
Dosage Effects in Animal Models
Studies on the dosage effects of adhumulone in animal models have revealed that its impact varies with different dosages. At low doses, adhumulone has been observed to have minimal toxic effects and can even exhibit antioxidant properties. At high doses, adhumulone can induce adverse effects, including liver toxicity and oxidative stress. These findings highlight the importance of optimizing the dosage of adhumulone to achieve the desired effects without causing harm .
Metabolic Pathways
Adhumulone is involved in several metabolic pathways, particularly in the context of brewing. It interacts with enzymes such as isomerase and oxidase, which play a role in its conversion and degradation. The metabolic pathways of adhumulone also involve its interaction with cofactors like NADPH, which are essential for its enzymatic conversion. These interactions influence the overall metabolic flux and the levels of metabolites in the brewing process .
Transport and Distribution
Within cells and tissues, adhumulone is transported and distributed through specific transporters and binding proteins. In yeast cells, adhumulone is taken up by membrane transporters and distributed to various cellular compartments. This distribution is crucial for its interaction with enzymes and proteins involved in the brewing process. Additionally, adhumulone can accumulate in certain cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of adhumulone plays a significant role in its activity and function. Adhumulone is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in its conversion and degradation. Additionally, adhumulone can be targeted to specific organelles, such as the mitochondria, through post-translational modifications. These targeting signals ensure that adhumulone reaches the appropriate cellular compartments to exert its effects .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of alpha acids, including adhumulone, involves the extraction of resinous compounds from hops. High-performance liquid chromatography (HPLC) is commonly used for the quantification and analysis of these compounds . The process typically involves the extraction of alpha acids from hops using solvents like methanol and water, followed by purification and quantification using HPLC .
Industrial Production Methods
In the brewing industry, hops are added to the wort (unfermented beer) during the boiling process. This boiling process causes the alpha acids, including adhumulone, to undergo thermal isomerization, converting them into iso-alpha acids, which are more soluble and contribute to the bitterness of the beer .
化学反应分析
Types of Reactions
3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one undergoes several types of chemical reactions, including:
Isomerization: During the brewing process, adhumulone isomerizes to form iso-adhumulone, which is more soluble and contributes to the bitterness of beer.
Oxidation: This compound can undergo oxidation, leading to the formation of various oxidation products.
Common Reagents and Conditions
Isomerization: This reaction typically occurs during the boiling of hops in the wort, under slightly acidic conditions.
Major Products Formed
科学研究应用
3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one has been the subject of numerous biomedical studies investigating its impact on a wide range of pathologies. It has been found to selectively inhibit human aldo-keto-reductase 1B10 (AKR1B10), which is upregulated in various types of cancer and promotes carcinogenesis . This makes adhumulone a promising basis for the development of novel and selective AKR1B10 inhibitors .
相似化合物的比较
3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one is similar to other alpha acids found in hops, such as humulone and cohumulone . These compounds share similar chemical structures and undergo similar transformations during the brewing process. adhumulone has been found to have a higher selectivity for inhibiting AKR1B10 compared to humulone and cohumulone . This makes adhumulone a unique and promising compound for the development of selective AKR1B10 inhibitors .
Similar Compounds
属性
IUPAC Name |
3,5,6-trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-7-14(6)17(22)16-18(23)15(9-8-12(2)3)19(24)21(26,20(16)25)11-10-13(4)5/h8,10,14,23-24,26H,7,9,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXMPKMQIKGJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60953705 | |
| Record name | 3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31769-65-0 | |
| Record name | Adhumulone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031769650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


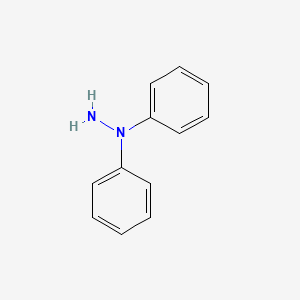
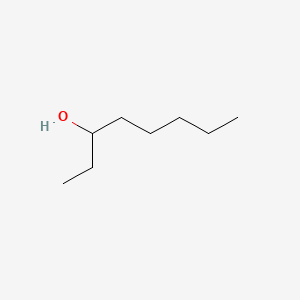




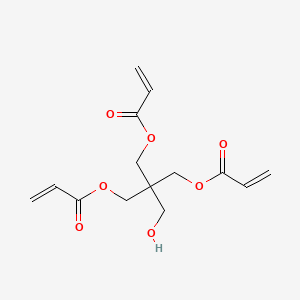
![(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol](/img/structure/B1198284.png)
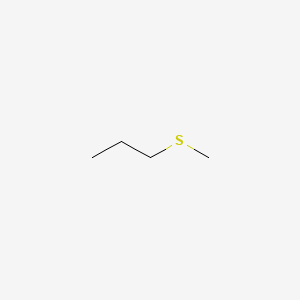

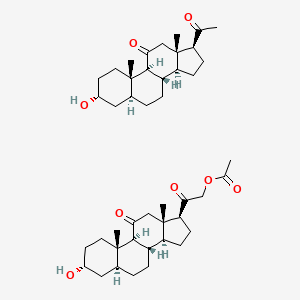
![METHYL 4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B1198292.png)


